molecular formula C17H20ClN3O2 B1530096 Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride CAS No. 1242268-06-9

Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride

Cat. No.: B1530096
CAS No.: 1242268-06-9
M. Wt: 333.8 g/mol
InChI Key: AMPMYEXCPRSHAN-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride is a complex organic compound with a molecular formula of C₁₇H₂₀ClN₃O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the cyclocondensation of appropriate precursors, such as pyrrolo[1,2-a]quinoxaline derivatives, with piperidine derivatives under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes or as a potential inhibitor of certain enzymes.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but differ in their overall structure and functional groups.

Uniqueness: Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride is unique due to its spirocyclic structure, which combines elements of both pyrrolo[1,2-a]quinoxaline and piperidine

Properties

IUPAC Name

methyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2.ClH/c1-22-16(21)12-4-5-14-13(11-12)19-17(6-8-18-9-7-17)15-3-2-10-20(14)15;/h2-5,10-11,18-19H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMYEXCPRSHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-06-9
Record name Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline]-7′-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Reactant of Route 2
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Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Reactant of Route 3
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Reactant of Route 4
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Reactant of Route 5
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Reactant of Route 6
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride

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